Ninerafaxstat

Description

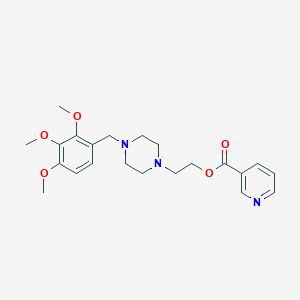

Structure

3D Structure

Properties

CAS No. |

2254741-41-6 |

|---|---|

Molecular Formula |

C22H29N3O5 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3 |

InChI Key |

AGVJLPKGBKSLKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ninerafaxstat in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat (formerly IMB-1018972) is an investigational cardiac mitotrope being developed for the treatment of cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] As a partial fatty acid oxidation (pFOX) inhibitor, this compound modulates the heart's energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cardiomyocytes, supported by available preclinical and clinical data.

The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine triphosphate (ATP).[3] However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become inefficient, leading to a state of energetic deficit. This is because the oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to the oxidation of glucose. This compound is designed to shift the heart's metabolic preference from fatty acids towards the more oxygen-efficient glucose pathway, thereby improving cardiac energetic efficiency.

Core Mechanism of Action: Partial Inhibition of Fatty Acid Oxidation

The primary mechanism of action of this compound in cardiomyocytes is the partial and competitive inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step in the beta-oxidation of long-chain fatty acids. By inhibiting 3-KAT, this compound reduces the rate of fatty acid oxidation, compelling the cardiomyocyte to increase its utilization of glucose for ATP production. This metabolic shift is particularly beneficial in conditions of myocardial ischemia or increased energy demand, where oxygen supply may be limited.

This compound is a prodrug that is hydrolyzed to its active moiety, IMB-1028814, which is further metabolized to three active metabolites. Preclinical studies have demonstrated that all three metabolites are metabolically active.

Signaling Pathways and Metabolic Consequences

The inhibition of 3-KAT by this compound initiates a cascade of metabolic changes within the cardiomyocyte, primarily impacting the balance between fatty acid and glucose oxidation.

As depicted in Figure 1, this compound's inhibition of 3-KAT leads to a decrease in the production of Acetyl-CoA from fatty acid oxidation. To compensate for this, the cardiomyocyte increases the flux of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate dehydrogenase (PDH). This results in a greater reliance on glucose oxidation for energy production, which ultimately leads to more efficient ATP synthesis in terms of oxygen consumption.

Quantitative Data from Clinical Trials

The clinical development of this compound has provided valuable quantitative data on its effects on cardiac metabolism and function. The following tables summarize key findings from the Phase 2 IMPROVE-HCM and IMPROVE-DiCE trials.

IMPROVE-DiCE Trial: Effects on Cardiac Energetics and Metabolism

The IMPROVE-DiCE trial was an open-label, mechanistic Phase 2a study that evaluated the effects of this compound (200mg twice daily) on cardiac energetics, metabolism, and diastolic function in patients with cardiometabolic syndromes.

| Parameter | Baseline (Median [IQR]) | Post-treatment (Median) | Change | p-value |

| Myocardial Energetics | ||||

| PCr/ATP Ratio | 1.6 [1.4, 2.1] | - | +32% | <0.01 |

| Myocardial Metabolism | ||||

| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | - | -34% | 0.03 |

| PDH-flux | - | - | +45% (mean) | 0.08 (trend) |

| Diastolic Function | ||||

| Peak Diastolic Strain Rate | 0.86/s [0.82, 1.06] | - | +10% | <0.05 |

| Peak LV Filling Rate | - | - | +11% | <0.05 |

Table 1: Key Metabolic and Functional Changes in the IMPROVE-DiCE Trial.

IMPROVE-HCM Trial: Effects on Exercise Capacity and Patient-Reported Outcomes

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, placebo-controlled, double-blind study that assessed the safety and efficacy of this compound (200 mg twice daily) for 12 weeks in patients with symptomatic nHCM.

| Parameter | This compound Group | Placebo Group | LS Mean Difference (95% CI) | p-value |

| Exercise Capacity | ||||

| Change in VE/VCO2 slope | -0.3 | +1.6 | -2.1 (-3.6 to -0.6) | 0.006 |

| Change in Peak VO2 | - | - | - | 0.90 |

| Patient-Reported Outcomes | ||||

| Change in KCCQ-CSS (overall) | - | - | 3.2 (-2.9 to 9.2) | 0.30 |

| Change in KCCQ-CSS (baseline ≤80) | - | - | 9.4 (0.3 to 18.5) | 0.04 |

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial.

Experimental Protocols

Detailed, step-by-step laboratory protocols for the specialized techniques used in the this compound clinical trials are not publicly available. However, the principles of these key experimental methodologies are described below.

Measurement of Myocardial Energetics (31P-Magnetic Resonance Spectroscopy)

The ratio of phosphocreatine to ATP (PCr/ATP) is a key indicator of the energetic state of the myocardium and was a primary endpoint in the IMPROVE-DiCE trial. This ratio is measured non-invasively using 31P-Magnetic Resonance Spectroscopy (31P-MRS).

The methodology involves placing a specialized 31P surface coil over the patient's chest to detect the signals from phosphorus-containing metabolites in the heart. A localized spectroscopy sequence, such as 3D image-selected in vivo spectroscopy (ISIS), is used to acquire data from a specific voxel within the myocardium. The raw signal is then processed using a Fourier transform to generate a spectrum with distinct peaks for PCr and the three phosphate groups of ATP. The areas under the PCr and γ-ATP peaks are integrated to calculate the PCr/ATP ratio.

Measurement of Pyruvate Dehydrogenase Flux (Hyperpolarized 13C-MRS)

To directly assess the shift towards glucose metabolism, the IMPROVE-DiCE study utilized hyperpolarized [1-13C]pyruvate MRS to measure the in-vivo flux through pyruvate dehydrogenase (PDH).

This advanced imaging technique involves hyperpolarizing a 13C-labeled pyruvate substrate to dramatically increase its MR signal. The hyperpolarized pyruvate is then injected intravenously, and its metabolic conversion in the heart is tracked in real-time using dynamic 13C-MRS. The conversion of [1-13C]pyruvate to [13C]bicarbonate is a direct measure of PDH activity. Kinetic modeling of the signal intensity changes of the pyruvate and bicarbonate peaks over time allows for the calculation of the PDH flux rate.

Conclusion

This compound is a novel cardiac mitotrope that acts by partially inhibiting fatty acid oxidation in cardiomyocytes through the competitive inhibition of 3-ketoacyl-CoA thiolase. This mechanism induces a metabolic shift towards more oxygen-efficient glucose oxidation, thereby improving the energetic status of the heart. Clinical data from Phase 2 trials have demonstrated that this metabolic modulation translates into improvements in cardiac energetics, diastolic function, exercise capacity, and patient-reported outcomes in individuals with cardiometabolic heart disease and non-obstructive hypertrophic cardiomyopathy. Further investigation in larger, Phase 3 trials is ongoing to fully elucidate the therapeutic potential of this targeted metabolic approach in treating heart disease.

References

- 1. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope , at the American College of Cardiology 70th Annual Scientific Session & Expo - SV Health Investors [svhealthinvestors.com]

- 3. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cardiac Efficiency: A Technical Guide to Ninerafaxstat's Partial Fatty Acid Oxidation (pFOX) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic deficit observed in certain cardiovascular diseases. By partially inhibiting fatty acid oxidation (pFOX), this compound aims to shift the myocardial energy substrate preference from fatty acids towards the more oxygen-efficient glucose metabolism. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizes key quantitative data from clinical trials, and outlines the experimental methodologies employed to evaluate its effects.

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a substantial and continuous demand for adenosine triphosphate (ATP) to maintain its contractile function.[1] Under normal physiological conditions, the heart primarily utilizes fatty acids for energy production, with a smaller contribution from glucose and other substrates.[1] However, in pathological states such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this metabolic flexibility can be impaired, leading to an over-reliance on fatty acid oxidation.[2][3] This increased dependence on fatty acids can be detrimental, as their oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation.[4] This energetic inefficiency can exacerbate myocardial ischemia and contribute to the progression of cardiac dysfunction, particularly diastolic dysfunction, which is a highly energy-dependent process.

This compound emerges as a novel therapeutic strategy to counteract this metabolic maladaptation. As a pFOX inhibitor, it modulates cardiac energy metabolism to enhance myocardial efficiency.

Mechanism of Action: Targeting 3-Ketoacyl-CoA Thiolase (3-KAT)

This compound is a prodrug with three metabolically active metabolites. Its primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway. By inhibiting 3-KAT, this compound partially blocks the breakdown of fatty acids for energy production. This partial inhibition is crucial, as it avoids the potential toxicity associated with complete blockage of this pathway.

The reduction in fatty acid oxidation leads to a corresponding increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is therapeutically beneficial as it reduces the oxygen cost of cardiac work, thereby improving the overall efficiency of myocardial energy production. This enhanced energetic state is hypothesized to improve diastolic function, exercise tolerance, and ultimately, clinical outcomes in patients with energy-deprived cardiac conditions.

Signaling Pathway Diagram

Caption: Fatty acid and glucose metabolism in the cardiomyocyte, illustrating this compound's inhibition of 3-KAT.

Clinical Development and Quantitative Data

This compound has been evaluated in several clinical trials, with the most prominent being the Phase 2 IMPROVE-HCM and IMPROVE-DiCE studies.

IMPROVE-HCM Trial

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study that assessed the safety and efficacy of this compound in patients with symptomatic non-obstructive hypertrophic cardiomyopathy (nHCM).

Table 1: Key Quantitative Outcomes from the IMPROVE-HCM Trial

| Parameter | This compound (n=34) | Placebo (n=33) | Statistical Significance | Citation(s) |

| Ventilatory Efficiency (VE/VCO2 slope) | LS Mean Difference: -2.1 | P = 0.006 | ||

| Peak VO2 | No significant difference | P = 0.9 | ||

| Kansas City Cardiomyopathy Questionnaire (KCCQ-CSS) | LS Mean Difference: 3.1 | P = 0.2 | ||

| Post-hoc analysis (baseline KCCQ-CSS ≤80) | LS Mean Difference: 9.4 | P = 0.04 | ||

| Left Atrial Size | Statistically significant decrease | No significant change | P = 0.01 | |

| Serious Adverse Events | 11.8% (4 patients) | 6.1% (2 patients) | Not specified |

IMPROVE-DiCE Trial

The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study evaluating the effects of this compound in patients with type 2 diabetes and obesity, a population at risk for diabetic cardiomyopathy.

Table 2: Key Quantitative Outcomes from the IMPROVE-DiCE Trial

| Parameter | Change from Baseline | Statistical Significance | Citation(s) |

| Cardiac Energetics (Phosphocreatine/ATP ratio) | 32% increase | P < 0.01 | |

| Myocardial Triglyceride Content | 34% reduction | P = 0.026 | |

| LV Peak Circumferential Diastolic Strain Rate | 15% improvement | P < 0.047 | |

| Peak LV Filling Rate | 11% improvement | P < 0.05 | |

| Pyruvate Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients | P = 0.08 |

Experimental Protocols

A detailed understanding of the methodologies used to generate the clinical data is essential for a technical audience.

IMPROVE-HCM Trial Methodology

-

Study Design: A multicenter, randomized, placebo-controlled, double-blind study.

-

Patient Population: Patients with symptomatic nHCM, LV outflow tract gradient <30 mm Hg, ejection fraction ≥50%, and peak oxygen consumption <80% of predicted.

-

Intervention: this compound 200 mg twice daily or placebo for 12 weeks.

-

Primary Endpoint: Safety and tolerability.

-

Key Efficacy Assessments:

-

Cardiopulmonary Exercise Testing (CPET): To measure peak VO2 and ventilatory efficiency (VE/VCO2 slope).

-

Kansas City Cardiomyopathy Questionnaire (KCCQ): A patient-reported outcome measure to assess symptoms and quality of life.

-

Echocardiography and Cardiac Magnetic Resonance (CMR): To assess cardiac structure and function, including left atrial size.

-

Experimental Workflow: IMPROVE-HCM Trial

Caption: A simplified workflow of the IMPROVE-HCM clinical trial.

IMPROVE-DiCE Trial Methodology

-

Study Design: A single-center, open-label, mechanistic Phase 2a trial.

-

Patient Population: Patients with type 2 diabetes and obesity.

-

Intervention: this compound 200 mg twice daily.

-

Key Assessments:

-

31P-Magnetic Resonance Spectroscopy (31P-MRS): To non-invasively measure the cardiac phosphocreatine to ATP ratio (PCr/ATP), a key indicator of myocardial energy status.

-

1H-Magnetic Resonance Spectroscopy (1H-MRS): To quantify myocardial triglyceride content.

-

Hyperpolarized [1-13C]pyruvate MRS: To assess in-vivo pyruvate dehydrogenase (PDH) flux, providing a direct measure of the shift towards glucose metabolism.

-

Cardiac Magnetic Resonance Imaging (CMR): To evaluate cardiac function, including diastolic strain rate and filling rate.

-

Conclusion

This compound represents a targeted therapeutic approach to correcting the underlying energetic abnormalities in certain cardiac diseases. By partially inhibiting fatty acid oxidation at the level of 3-KAT, it promotes a shift to more efficient glucose utilization, leading to improvements in cardiac energetics and diastolic function. The quantitative data from the IMPROVE-HCM and IMPROVE-DiCE trials provide clinical evidence for this mechanism of action and support its further development for the treatment of nHCM and other conditions characterized by myocardial energy deficiency. The detailed experimental methodologies employed in these trials, particularly the use of advanced imaging techniques like hyperpolarized MRS, have been pivotal in elucidating the in-vivo metabolic effects of this compound. Further research, including ongoing Phase 2b and planned Phase 3 studies, will be crucial to fully establish the clinical efficacy and safety profile of this novel cardiac mitotrope.

References

Ninerafaxstat's Modulation of Mitochondrial Respiration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat is an investigational cardiac mitotrope currently under development for the treatment of cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] The primary mechanism of action of this compound revolves around the modulation of mitochondrial energy metabolism. This technical guide provides an in-depth analysis of this compound's effect on mitochondrial respiration, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the underlying metabolic pathways.

Core Mechanism of Action: Partial Inhibition of Fatty Acid Oxidation

This compound is a partial fatty acid oxidation (pFOX) inhibitor.[1] It acts by competitively inhibiting 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[2] This inhibition leads to a metabolic shift in the heart, reducing its reliance on fatty acids for energy production and promoting the utilization of glucose.[3] Since glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, this shift is believed to enhance cardiac efficiency, particularly in conditions of energetic stress.[3]

dot

Caption: this compound's inhibition of 3-KAT in the fatty acid oxidation pathway.

Quantitative Data on the Effects of this compound

Clinical trials, particularly the IMPROVE-DiCE and IMPROVE-HCM studies, have provided valuable quantitative insights into the physiological effects of this compound. While direct measurements of mitochondrial oxygen consumption rates from preclinical studies are not extensively available in the public domain, the following tables summarize the key findings from human studies.

Table 1: Effects of this compound on Cardiac Energetics and Metabolism (IMPROVE-DiCE Trial)

| Parameter | Outcome | Reference |

| Myocardial Phosphocreatine/ATP Ratio | 32% median improvement (p<0.01) | |

| Myocardial Triglyceride Content | 34% reduction (p=0.026) | |

| Pyruvate Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients (p=0.08) |

Table 2: Effects of this compound on Cardiac Function and Exercise Capacity (IMPROVE-HCM Trial)

| Parameter | Outcome | Reference |

| Ventilatory Efficiency (VE/VCO2 slope) | Least-squares mean difference of -2.1 vs. placebo (p=0.006) | |

| Peak Oxygen Consumption (VO2) | No significant difference compared to placebo (p=0.90) | |

| Left Atrial Size | Statistically significant decrease from baseline to week 12 |

Experimental Protocols

The following sections describe the methodologies used to obtain the quantitative data presented above.

Measurement of Myocardial Phosphocreatine to ATP Ratio (31P-MRS)

Objective: To non-invasively assess the energy status of the myocardium.

Methodology:

-

Patient Preparation: Subjects are positioned prone in the MRI scanner.

-

Hardware: A dual-tuned 1H/31P surface coil is placed over the precordium.

-

Localization: Image-guided localization is used to ensure the volume of interest is placed within the interventricular septum to minimize contamination from skeletal muscle.

-

Data Acquisition: 31P spectra are acquired using a pulse-acquire sequence with appropriate repetition time to allow for full relaxation of the phosphorus nuclei.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce a spectrum.

-

Quantification: The areas under the peaks corresponding to phosphocreatine (PCr) and the γ-phosphate of ATP are integrated. The ratio of the PCr peak area to the γ-ATP peak area is then calculated.

dot

Caption: Workflow for 31P-MRS measurement of the PCr/ATP ratio.

Measurement of Pyruvate Dehydrogenase (PDH) Flux

Objective: To assess the rate of conversion of pyruvate to acetyl-CoA, indicating the flux through the glucose oxidation pathway.

Methodology:

-

Hyperpolarization: 13C-labeled pyruvate is hyperpolarized to dramatically increase its MR signal.

-

Infusion: The hyperpolarized [1-13C]pyruvate is infused intravenously into the subject.

-

Data Acquisition: Dynamic 13C MR spectra are acquired from the heart.

-

Metabolite Detection: The conversion of [1-13C]pyruvate to [13C]bicarbonate (a downstream product of the PDH reaction) is monitored in real-time.

-

Kinetic Modeling: The rate of appearance of the [13C]bicarbonate signal relative to the [1-13C]pyruvate signal is used to calculate the PDH flux.

Measurement of Mitochondrial Respiration in Isolated Mitochondria (Seahorse XF Analyzer)

Objective: To directly measure the oxygen consumption rate (OCR) of isolated mitochondria in response to various substrates and inhibitors. While specific data for this compound using this method is not publicly available, this protocol outlines how such an experiment would be conducted.

Methodology:

-

Mitochondrial Isolation: Cardiac mitochondria are isolated from tissue homogenates by differential centrifugation.

-

Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a BCA assay.

-

Plate Seeding: A specific amount of mitochondrial protein (e.g., 5-10 µg) is seeded into each well of a Seahorse XF microplate. The plate is centrifuged to allow the mitochondria to adhere to the bottom of the wells.

-

Assay Medium: The wells are filled with a mitochondrial assay solution (MAS) containing substrates for either Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) of the electron transport chain.

-

Seahorse Assay: The microplate is placed into a Seahorse XF Analyzer, which measures the OCR in real-time. A typical "Mito Stress Test" involves the sequential injection of:

-

ADP: To stimulate ATP synthesis and measure State 3 respiration.

-

Oligomycin: An ATP synthase inhibitor, to measure State 4o respiration (proton leak).

-

FCCP: An uncoupling agent, to measure maximal respiration.

-

Antimycin A/Rotenone: Complex III and I inhibitors, to measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The OCR values from each stage of the assay are used to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

dot

Caption: Workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.

Signaling Pathways and Metabolic Interplay

This compound's primary effect is a direct enzymatic inhibition rather than a complex signaling cascade. However, its action has significant downstream consequences on interconnected metabolic pathways. By partially blocking fatty acid β-oxidation, this compound reduces the production of acetyl-CoA from fatty acids. This alleviates the allosteric inhibition of the pyruvate dehydrogenase (PDH) complex by high levels of acetyl-CoA and NADH that are typically seen with high rates of fatty acid oxidation. The resulting increase in PDH activity enhances the conversion of pyruvate to acetyl-CoA, thereby promoting glucose oxidation through the TCA cycle.

Conclusion

This compound represents a targeted therapeutic approach to modulate cardiac energy metabolism. By partially inhibiting fatty acid oxidation, it promotes a shift towards more oxygen-efficient glucose utilization. The available clinical data demonstrates that this mechanism translates into improved myocardial energetics and functional capacity in patients with certain cardiovascular conditions. While direct, quantitative data on mitochondrial oxygen consumption from preclinical studies is not widely published, the existing clinical evidence provides a strong rationale for the continued development of this compound as a novel treatment for diseases characterized by impaired cardiac energy metabolism. Further research focusing on the direct impact of this compound on isolated mitochondria would provide a more complete picture of its effects on mitochondrial respiration.

References

Ninerafaxstat: A Technical Guide to the Inhibition of 3-ketoacyl-CoA Thiolase for Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat is a novel, first-in-class cardiac mitotrope currently under investigation for the treatment of cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] As a partial fatty acid oxidation (pFOX) inhibitor, this compound targets the terminal enzyme of the mitochondrial β-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT).[3] This targeted inhibition is designed to shift the heart's primary energy source from fatty acids to glucose, a more oxygen-efficient fuel.[4][5] This metabolic reprogramming is hypothesized to enhance myocardial energy production, particularly under ischemic conditions, leading to improved cardiac function and a reduction in clinical symptoms. This technical guide provides a comprehensive overview of this compound's mechanism of action, its target enzyme, and the methodologies used to characterize its effects.

Introduction: The Role of Cardiac Metabolism in Heart Disease

The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids. While fatty acid oxidation yields a large amount of ATP, it is less oxygen-efficient compared to glucose oxidation. In pathological conditions such as hypertrophic cardiomyopathy and heart failure, the myocardial energy balance is often disrupted, leading to a state of energy deficit. This can be exacerbated by microvascular ischemia, which further limits oxygen supply.

This compound represents a therapeutic strategy aimed at optimizing cardiac energy metabolism. By partially inhibiting fatty acid oxidation, it encourages a shift towards glucose utilization, which generates more ATP per molecule of oxygen consumed. This is anticipated to improve cardiac efficiency, diastolic function, and overall clinical outcomes in patients with energy-starved hearts.

The Target Enzyme: 3-ketoacyl-CoA Thiolase (3-KAT)

The primary molecular target of this compound is 3-ketoacyl-CoA thiolase (3-KAT), the enzyme responsible for the final step in the mitochondrial fatty acid β-oxidation spiral. This enzyme catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is shortened by two carbons.

Isozymes and Localization

There are multiple isozymes of 3-ketoacyl-CoA thiolase, with distinct subcellular localizations and substrate specificities. The key isozymes are found in the mitochondria and peroxisomes.

-

Mitochondrial 3-ketoacyl-CoA Thiolase: This is the primary target of this compound. In the mitochondria, long-chain 3-ketoacyl-CoA thiolase activity is a component of the multi-enzyme complex known as the mitochondrial trifunctional protein (MTP). The MTP is associated with the inner mitochondrial membrane and also contains long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities. The beta-subunit of the MTP, encoded by the HADHB gene, possesses the 3-ketoacyl-CoA thiolase activity. Another mitochondrial thiolase, acetyl-CoA acyltransferase 2 (ACAA2), also plays a role in β-oxidation.

-

Peroxisomal 3-ketoacyl-CoA Thiolase: Peroxisomes are involved in the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and bile acid precursors. Peroxisomal 3-ketoacyl-CoA thiolases are distinct from their mitochondrial counterparts.

This compound is reported to be a direct competitive inhibitor of the mitochondrial long-chain fatty acid beta-oxidation pathway, implicating the thiolase activity within the mitochondrial trifunctional protein as its primary target.

Mechanism of Action of this compound

This compound is a partial fatty acid oxidation (pFOX) inhibitor. Its mechanism of action is centered on the direct competitive inhibition of 3-ketoacyl-CoA thiolase in the mitochondria. By partially blocking this final step of β-oxidation, this compound reduces the heart's reliance on fatty acids for energy and promotes a metabolic shift towards glucose oxidation. This is believed to improve the efficiency of energy production, especially in oxygen-limited conditions.

References

- 1. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]

- 2. Imbria Reports Positive Topline Results for Investigational New Drug this compound in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. imbria.com [imbria.com]

- 5. m.youtube.com [m.youtube.com]

Preclinical Pharmacology of Ninerafaxstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ninerafaxstat (IMB-1018972) is an investigational, orally active cardiac mitotrope designed to modulate myocardial energy metabolism. It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy substrate preference from fatty acids towards the more oxygen-efficient glucose oxidation pathway. This is achieved through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation spiral. Preclinical evidence suggests that this mechanism of action may lead to improved cardiac function and efficiency, particularly in conditions of myocardial ischemia and heart failure. This compound is a prodrug that is rapidly converted to its active moiety, IMB-1028814. This document provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vivo efficacy in a model of myocardial infarction, and detailed experimental protocols.

Mechanism of Action

This compound's therapeutic rationale is centered on optimizing cardiac energetics. The heart relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, fatty acid oxidation is the primary source of ATP. However, in ischemic conditions, the reliance on fatty acids can be detrimental as it requires more oxygen per unit of ATP produced compared to glucose oxidation.

This compound, through its active metabolite IMB-1028814, competitively inhibits 3-ketoacyl-CoA thiolase (3-KAT).[1][2] This inhibition partially suppresses the beta-oxidation of long-chain fatty acids, prompting a metabolic shift towards glucose oxidation. This switch is intended to improve the overall efficiency of myocardial energy production, leading to enhanced cardiac function without negatively impacting heart rate or blood pressure.[3]

Caption: Mechanism of action of this compound in the cardiac myocyte.

In Vitro Pharmacology

Detailed quantitative data on the in vitro inhibitory activity of this compound or its active metabolite, IMB-1028814, against 3-ketoacyl-CoA thiolase (3-KAT) are not publicly available at the time of this report. Such data, including IC50 and Ki values, are crucial for a precise understanding of the compound's potency and are typically determined through enzymatic assays.

Data Presentation: In Vitro Activity

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| IMB-1028814 | 3-Ketoacyl-CoA Thiolase (3-KAT) | Enzymatic Inhibition | Not Available | Not Available | N/A |

Experimental Protocols: 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Representative Protocol)

While a specific protocol for this compound is not available, a general method for assessing 3-KAT inhibition is provided below for context. This protocol is based on spectrophotometric measurement of the decrease in the substrate acetoacetyl-CoA.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 3-ketoacyl-CoA thiolase.

Materials:

-

Purified 3-ketoacyl-CoA thiolase enzyme

-

Acetoacetyl-CoA (substrate)

-

Coenzyme A (CoA)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., IMB-1028814) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 303 nm

Procedure:

-

Prepare a reaction buffer containing potassium phosphate and CoA.

-

Serially dilute the test compound to a range of concentrations.

-

In each well of the microplate, add the reaction buffer, a fixed concentration of 3-KAT enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA to each well.

-

Immediately begin monitoring the decrease in absorbance at 303 nm, which corresponds to the cleavage of acetoacetyl-CoA.

-

Record the reaction rate for each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a representative 3-KAT inhibition assay.

In Vivo Pharmacology

Preclinical efficacy of this compound has been demonstrated in a murine model of post-myocardial infarction (MI) heart failure.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

Efficacy in Murine Post-Myocardial Infarction Model

| Species | Model | Treatment | Dose | Duration | Key Findings | Reference |

| Mouse | Permanent Coronary Artery Ligation | This compound | 30 mg/kg/day (via osmotic minipump) | 4 weeks | - Improved Left Ventricular Systolic Function- Reduced Left Ventricular End-Diastolic Pressure (LVEDP)- Reduced Myocardial Fibrosis | [1][2] |

Preclinical Pharmacokinetics

Quantitative pharmacokinetic parameters for this compound (IMB-1018972) and its active metabolite (IMB-1028814) in preclinical species such as rats and dogs are not publicly available.

| Compound | Species | Route | Cmax | Tmax | AUC | t1/2 | Reference |

| IMB-1018972 | Rat | Oral | Not Available | Not Available | Not Available | Not Available | N/A |

| IMB-1028814 | Rat | Oral | Not Available | Not Available | Not Available | Not Available | N/A |

| IMB-1018972 | Dog | Oral | Not Available | Not Available | Not Available | Not Available | N/A |

| IMB-1028814 | Dog | Oral | Not Available | Not Available | Not Available | Not Available | N/A |

Experimental Protocols: Murine Myocardial Infarction Model (Permanent Coronary Artery Ligation)

The following is a detailed, representative protocol for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.

Objective: To evaluate the effect of this compound on cardiac function and remodeling following a surgically induced myocardial infarction in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Mechanical ventilator for small rodents

-

Surgical microscope or loupes

-

Fine surgical instruments (forceps, scissors, needle holder)

-

7-0 or 8-0 silk suture

-

Heating pad to maintain body temperature

-

ECG monitoring system

-

This compound or vehicle

-

Osmotic minipumps for continuous drug delivery

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance). Shave the chest area and disinfect with povidone-iodine and 70% ethanol. Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.

-

Intubation and Ventilation: Intubate the mouse endotracheally and connect to a mechanical ventilator. Set the tidal volume and respiratory rate appropriate for the mouse's body weight.

-

Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart. A rib retractor can be used to improve visualization.

-

LAD Ligation: Carefully open the pericardium to expose the left ventricle. Identify the left anterior descending (LAD) coronary artery. Pass a suture (e.g., 8-0 silk) under the LAD at a position approximately 2-3 mm from its origin.

-

Induction of MI: Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

-

Chest Closure and Recovery: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the skin.

-

Drug Administration: Implant a pre-filled osmotic minipump subcutaneously for the continuous delivery of either this compound (30 mg/kg/day) or vehicle.

-

Post-operative Care: Administer analgesics as required. Monitor the animal closely during recovery until it is fully mobile.

-

Follow-up Assessments: At the end of the treatment period (e.g., 4 weeks), assess cardiac function using echocardiography to measure parameters such as ejection fraction and ventricular dimensions.

-

Histological Analysis: After euthanasia, harvest the hearts, fix in formalin, and embed in paraffin. Section the hearts and perform histological staining (e.g., Masson's trichrome) to quantify the infarct size and the extent of myocardial fibrosis.

Caption: Workflow for the murine myocardial infarction model.

Conclusion

This compound is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor via competitive inhibition of 3-ketoacyl-CoA thiolase is well-defined. Preclinical studies in a murine model of myocardial infarction have demonstrated its potential to improve cardiac function and mitigate adverse remodeling. However, a comprehensive preclinical profile is currently limited by the lack of publicly available quantitative data on its in vitro potency and in vivo pharmacokinetics. Further disclosure of this information will be essential for a complete understanding of the preclinical pharmacology of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of November 2025. The absence of certain data points, such as IC50/Ki values and detailed pharmacokinetic parameters, is due to their non-availability in the public domain at the time of writing.

References

- 1. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of fatty acids oxidation in heart failure by selective pharmacological inhibition of 3-ketoacyl coenzyme-A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial fatty acid oxidation (pFOX) inhibition: a new therapy for chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

Ninerafaxstat: A Technical Guide to Cardiac Metabolic Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that modulates myocardial energy metabolism. By partially inhibiting fatty acid oxidation (pFOX), it promotes a shift towards glucose oxidation for cellular energy production. This metabolic reprogramming is particularly relevant in cardiac diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a high and continuous energy demand to sustain its contractile function. Under normal physiological conditions, the myocardium primarily utilizes fatty acids for ATP production. However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become maladaptive. The metabolic shift towards increased fatty acid utilization and reduced glucose oxidation leads to decreased cardiac efficiency, as more oxygen is consumed per unit of ATP produced. This energetic mismatch contributes to the pathophysiology of cardiac dysfunction, including impaired relaxation and reduced exercise tolerance.

This compound is a novel therapeutic agent designed to address this metabolic inefficiency. As a partial fatty acid oxidation inhibitor, it targets the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase (3-KAT). By partially inhibiting this enzyme, this compound reduces the heart's dependence on fatty acids and encourages the utilization of glucose, a more oxygen-efficient fuel source.[1][2] This modulation of cardiac metabolism is intended to improve myocardial energy homeostasis and, consequently, cardiac function.

Mechanism of Action: Shifting the Metabolic Paradigm

This compound's primary mechanism of action is the partial and reversible inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation pathway.[2] This targeted inhibition leads to a reduction in the rate of fatty acid metabolism, prompting a compensatory increase in glucose oxidation to meet the heart's energy demands. The shift from fatty acid to glucose metabolism results in a more efficient generation of ATP, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. This enhanced metabolic efficiency is hypothesized to improve cardiac function, particularly in conditions of increased workload or ischemic stress.

Signaling Pathway

Quantitative Data from Clinical Trials

This compound has been evaluated in clinical trials for non-obstructive hypertrophic cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy (IMPROVE-DiCE). The following tables summarize the key quantitative findings from these studies.

Table 1: Baseline Characteristics of Patients in the IMPROVE-HCM Trial

| Characteristic | This compound (n=34) | Placebo (n=33) |

| Age (years), mean ± SD | 57.0 ± 11.8 | 56.8 ± 11.9 |

| Female, n (%) | 19 (56) | 18 (55) |

| NYHA Class II, n (%) | 20 (59) | 20 (61) |

| NYHA Class III, n (%) | 12 (35) | 11 (33) |

| Max. LV Wall Thickness (mm), mean ± SD | 18.8 ± 4.4 | 18.8 ± 4.5 |

| LVEF (%), mean ± SD | 65.4 ± 5.2 | 65.5 ± 5.3 |

| Peak VO2 (mL/kg/min), mean ± SD | 19.2 ± 3.9 | 19.3 ± 4.0 |

| VE/VCO2 slope, mean ± SD | 31.2 ± 4.3 | 32.7 ± 5.1 |

| KCCQ-CSS, mean ± SD | 67 ± 23 | 73 ± 22 |

| Data from the IMPROVE-HCM trial.[3][4] |

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial (12 Weeks)

| Outcome | This compound | Placebo | LS Mean Difference (95% CI) | P-value |

| Change in VE/VCO2 slope | ||||

| Baseline, mean ± SD | 31.2 ± 4.3 | 32.7 ± 5.1 | ||

| Week 12, mean ± SD | 30.9 ± 3.7 | 34.3 ± 5.7 | -2.1 (-3.6 to -0.6) | 0.006 |

| Change in KCCQ-CSS | ||||

| Baseline, mean ± SD | 67 ± 23 | 73 ± 22 | ||

| Week 12, mean ± SD | 72 ± 20 | 74 ± 23 | 3.2 (-2.9 to 9.2) | 0.30 |

| Change in KCCQ-CSS (Baseline ≤80) | ||||

| Baseline, mean ± SD | 52 ± 16 | 59 ± 19 | ||

| Week 12, mean ± SD | 64 ± 18 | 61 ± 23 | 9.4 (0.3 to 18.5) | 0.04 |

| Change in Left Atrial Size (mm) | -0.20 | 0.01 | ||

| Data from the IMPROVE-HCM trial. |

Table 3: Efficacy Outcomes in the IMPROVE-DiCE Trial (Diabetic Cardiomyopathy)

| Outcome | Baseline (Median [IQR]) | Post-treatment Change | P-value |

| Myocardial PCr/ATP ratio | 1.6 [1.4, 2.1] | +32% | <0.01 |

| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | -34% | 0.026 |

| LV Peak Circumferential Diastolic Strain Rate | 0.86/s [0.82, 1.06] | +15% | <0.047 |

| Peak LV Filling Rate | - | +11% | <0.05 |

| Pyruvate Dehydrogenase (PDH) Flux | - | Increased in 7 of 9 patients | 0.08 |

| Data from the IMPROVE-DiCE trial. |

Table 4: Safety and Tolerability in the IMPROVE-HCM Trial

| Adverse Event | This compound (n=34), n (%) | Placebo (n=33), n (%) |

| Any Treatment-Emergent AE | 24 (70.6) | 20 (60.6) |

| Serious Treatment-Emergent AE | 4 (11.8) | 2 (6.1) |

| Data from the IMPROVE-HCM trial. |

Experimental Protocols

Cardiopulmonary Exercise Testing (CPET)

Objective: To assess exercise capacity and ventilatory efficiency.

Methodology: Symptom-limited CPET was performed on a treadmill using a ramp protocol. The specific protocol was individualized to target a test duration of 8 to 12 minutes. Respiratory gas exchange was measured continuously breath-by-breath. Key parameters analyzed included peak oxygen consumption (VO2), and the slope of the relationship between minute ventilation (VE) and carbon dioxide production (VCO2) (VE/VCO2 slope).

31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate metabolism.

Methodology: Cardiac 31P-MRS was performed to determine the ratio of phosphocreatine to adenosine triphosphate (PCr/ATP). Subjects were positioned in the scanner, and localized spectra were acquired from the interventricular septum. A 3D chemical shift imaging (CSI) sequence was utilized. The acquired spectra were processed to calculate the areas under the PCr and γ-ATP peaks, and the ratio was determined after correction for saturation effects.

Conclusion

This compound represents a promising therapeutic approach for cardiac diseases characterized by metabolic dysregulation. By targeting the fundamental energetic deficit in the failing heart, it has the potential to improve symptoms and functional capacity in patients with nHCM and HFpEF. The clinical data to date demonstrate a favorable safety profile and encouraging efficacy signals. Further investigation in larger, pivotal trials is warranted to fully elucidate the clinical benefits of this novel cardiac metabolic modulator. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the advancement of therapies for cardiovascular disease.

References

Investigational Drug Ninerafaxstat: A Technical Overview for Researchers in Non-Obstructive Hypertrophic Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ninerafaxstat is an investigational new drug under development for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), a condition with no currently approved targeted therapies.[1][2] As a novel cardiac mitotrope, this compound is designed to address the underlying energy imbalance in the hearts of nHCM patients.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data from clinical trials, and detailed experimental protocols for key studies. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action: A Shift in Cardiac Metabolism

This compound functions as a partial fatty acid oxidation (pFOX) inhibitor.[3] Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway. This inhibition prompts a metabolic shift in cardiomyocytes, moving from a reliance on fatty acid oxidation to glucose oxidation for energy production in the form of ATP. This transition is more oxygen-efficient, leading to more efficient energy generation by the mitochondria. This enhanced cardiac efficiency is particularly beneficial in conditions of limited oxygen supply, which can occur in the hypertrophied myocardium. This compound is a prodrug with three metabolically active metabolites, as demonstrated in preclinical animal models.

The proposed therapeutic effect of this compound in nHCM is to improve myocardial relaxation, filling, and stroke volume, particularly during exertion, by optimizing cardiac energy efficiency. This is anticipated to alleviate symptoms and enhance the exercise capacity of patients.

Clinical Development: The IMPROVE-HCM Trial

The primary source of clinical data for this compound in nHCM is the Phase 2 IMPROVE-HCM (A Study to Evaluate the Safety, Tolerability, and Efficacy of IMB-1018972 in Patients With Non-obstructive Hypertrophic Cardiomyopathy) trial. This multicenter, randomized, double-blind, placebo-controlled study was conducted at 12 academic centers in North America and the United Kingdom.

Experimental Protocol: IMPROVE-HCM Trial

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: 67 patients with symptomatic nHCM.

Inclusion Criteria:

-

Diagnosis of hypertrophic cardiomyopathy.

-

Left ventricular outflow tract gradient <30 mm Hg at rest and with provocation.

-

Left ventricular ejection fraction ≥50%.

-

Peak oxygen consumption (VO2) <80% of predicted.

-

Ability to perform an upright treadmill cardiopulmonary exercise test.

Treatment Regimen:

-

Patients were randomized in a 1:1 ratio.

-

Treatment Group: this compound 200 mg modified-release tablets taken orally twice daily.

-

Control Group: Matching placebo tablets.

-

Treatment Duration: 12 weeks.

Study Timeline:

-

Screening Period: Approximately 4 weeks.

-

Treatment Period: 12 weeks.

-

Safety Follow-up: 2 weeks post-treatment.

Endpoints:

-

Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-emergent adverse events (TEAEs).

-

Secondary Efficacy Endpoints:

-

Change in ventilatory efficiency (VE/VCO2 slope) during cardiopulmonary exercise testing (CPET).

-

Change in peak VO2.

-

Change in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).

-

Change in New York Heart Association (NYHA) functional class.

-

Change in left atrial size.

-

Biomarker analysis (including NT-proBNP).

-

Sub-study:

-

A Cardiovascular Magnetic Resonance (CMR) sub-study was conducted in the UK to evaluate cardiac structure, function, and energetics.

Quantitative Data from Clinical Investigations

The following tables summarize the key quantitative data from the IMPROVE-HCM trial and other relevant studies.

Baseline Characteristics of the IMPROVE-HCM Patient Population

| Characteristic | This compound (n=34) | Placebo (n=33) |

| Mean Age (years) | 56.9 (± 11.8) | 56.9 (± 11.8) |

| Female (%) | 55 | 55 |

| Maximal LV Wall Thickness (mm) | 18.8 (± 4.4) | 18.8 (± 4.4) |

| LV Ejection Fraction (%) | 65.4 (± 5.2) | 65.4 (± 5.2) |

| Peak VO2 (mL/kg/min) | 19.2 (± 3.9) | 19.2 (± 3.9) |

| Peak VO2 (% predicted) | 60.5 (± 10.1) | 60.5 (± 10.1) |

| NYHA Class II (%) | 60 | 60 |

| NYHA Class III (%) | 35 | 35 |

| Data sourced from multiple reports on the IMPROVE-HCM trial. |

Safety Outcomes: Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event Category | This compound (n=34) | Placebo (n=33) |

| Any TEAE (%) | 70.6 | 60.6 |

| Serious TEAEs (%) | 11.8 | 6.1 |

| Data from the IMPROVE-HCM trial. |

Efficacy Outcomes: Changes from Baseline at 12 Weeks

| Efficacy Endpoint | This compound | Placebo | LS Mean Difference (95% CI) | P-value |

| VE/VCO2 Slope | -0.3 (± 3.7) | +1.6 (± 5.7) | -2.1 (-3.6 to -0.6) | 0.006 |

| Peak VO2 (mL/kg/min) | No significant change | No significant change | Not significant | 0.90 |

| KCCQ-CSS | +5 (± 20) | +1 (± 23) | 3.2 (-2.9 to 9.2) | 0.30 |

| KCCQ-CSS (baseline ≤80) | +12 (± 18) | +2 (± 23) | 9.4 (0.3 to 18.5) | 0.04 |

| NYHA Class Improvement (≥1 class) | 15% of patients | 21% of patients | Not significant | 0.7 |

| Left Atrial Size (mm) | -0.9 | +0.10 | -0.20 | 0.01 |

| Data compiled from published results of the IMPROVE-HCM trial. |

Cardiac Energetics Data from a Study in Diabetic Cardiomyopathy (IMPROVE-DiCE)

While not specific to nHCM, data from the IMPROVE-DiCE trial provides evidence of this compound's effect on cardiac energetics.

| Parameter | Change with this compound | P-value |

| Phosphocreatine/ATP Ratio | +32% (median) | < 0.01 |

| Myocardial Triglyceride Content | -34% | 0.026 |

| Data from the IMPROVE-DiCE trial. |

Detailed Methodologies for Key Experiments

Cardiopulmonary Exercise Testing (CPET)

While the specific, detailed protocol for the CPET in the IMPROVE-HCM trial is not publicly available, it was an upright treadmill test. Standard CPET protocols in hypertrophic cardiomyopathy research typically involve:

-

Modality: Upright treadmill or cycle ergometer.

-

Protocol: A ramp protocol with progressively increasing work rate.

-

Gas Exchange Analysis: Continuous measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine peak VO2 and the VE/VCO2 slope.

-

Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure, and electrocardiogram.

-

Termination Criteria: The test is typically terminated at the point of volitional exhaustion, or if pre-specified safety criteria are met (e.g., significant arrhythmias, hypotensive response).

Kansas City Cardiomyopathy Questionnaire (KCCQ)

The KCCQ is a 23-item, self-administered questionnaire that quantifies the patient's health status in terms of symptoms, physical and social limitations, and quality of life. The Clinical Summary Score (KCCQ-CSS) is a primary measure derived from this questionnaire, with higher scores indicating better health status.

Cardiovascular Magnetic Resonance (CMR)

The CMR sub-study in the UK arm of the IMPROVE-HCM trial was designed to provide a detailed assessment of cardiac structure, function, and energetics. Standard CMR protocols in HCM research often include sequences to assess:

-

Left Ventricular Mass and Volumes: To quantify the extent of hypertrophy.

-

Myocardial Tissue Characterization: Using techniques like T1 and T2 mapping to detect diffuse myocardial fibrosis and edema.

-

Late Gadolinium Enhancement (LGE): To identify areas of focal replacement fibrosis.

-

Myocardial Perfusion: To assess for microvascular ischemia.

-

Cardiac Energetics: Potentially through techniques like 31P-magnetic resonance spectroscopy to measure the phosphocreatine to ATP ratio, although the specific methods for the IMPROVE-HCM sub-study are not detailed in the available literature.

Future Directions

The promising safety profile and efficacy signals from the Phase 2 IMPROVE-HCM trial have supported the initiation of a larger Phase 3 clinical trial, FORTITUDE-HCM, to further evaluate the efficacy and safety of this compound in a larger population of patients with symptomatic nHCM.

Conclusion

This compound represents a novel therapeutic approach for nHCM by targeting the fundamental issue of impaired cardiac energetics. The available data from the Phase 2 IMPROVE-HCM trial demonstrates a favorable safety profile and suggests potential benefits in improving exercise capacity and health status in patients with nHCM, particularly those with a higher symptom burden at baseline. Further investigation in the ongoing Phase 3 trial will be crucial to definitively establish the clinical utility of this compound for this patient population with a significant unmet medical need.

References

The Role of Ninerafaxstat in Diabetic Cardiomyopathy: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of Ninerafaxstat (also known as IMB-1018972), a novel cardiac mitotrope, and its therapeutic potential in the context of diabetic cardiomyopathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.

Introduction: Targeting a Metabolic Malady

Diabetic cardiomyopathy is a significant and independent contributor to heart failure in patients with type 2 diabetes (T2D).[1][2] The diabetic heart is metabolically inflexible, characterized by an over-reliance on fatty acid oxidation for energy production, reduced glucose oxidation, and inhibition of the pyruvate dehydrogenase (PDH) complex.[1][2] This metabolic shift leads to a diminished myocardial energy reserve, cardiac steatosis, lipotoxicity, and ultimately, diastolic dysfunction.[1]

This compound is a partial fatty acid oxidation (pFOX) inhibitor designed to address this metabolic imbalance. By partially inhibiting the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), this compound shifts the heart's energy preference from fatty acids towards the more oxygen-efficient glucose oxidation pathway. This mechanism is intended to restore myocardial energy homeostasis and improve cardiac function.

Preclinical Evidence: Foundational Insights in a Myocardial Infarction Model

While specific preclinical studies of this compound in dedicated diabetic cardiomyopathy animal models are not yet published, research in a murine model of post-myocardial infarction (MI) heart failure provides crucial proof-of-concept for its therapeutic potential in cardiac dysfunction.

In a murine model with permanent coronary artery ligation, administration of this compound led to progressive improvement in left ventricular systolic function and a reduction in myocardial fibrosis. These findings highlight the drug's potential to beneficially modulate cardiac remodeling and function in the context of ischemic heart disease and heart failure.

Preclinical Experimental Protocol: Post-Myocardial Infarction Murine Model

| Parameter | Description |

| Animal Model | Murine model of post-myocardial infarction heart failure. |

| Intervention | Administration of IMB-1018972 (this compound). |

| Surgical Procedure | Permanent ligation of a coronary artery to induce myocardial infarction. |

| Key Outcome Measures | - Left ventricular systolic function.- Myocardial fibrosis. |

| Rationale | To assess the ability of this compound to mitigate left ventricular dysfunction and remodeling in a heart failure model. |

Clinical Evidence: The IMPROVE-DiCE Phase 2a Trial

The most robust data on this compound's role in a population relevant to diabetic cardiomyopathy comes from the single-center, open-label, mechanistic Phase 2a trial, IMPROVE-DiCE (A phase 2a trial investigating this compound – a novel cardiac mitotrope for the treatment of diabetic cardiomyopathy). This trial enrolled patients with T2D and obesity, a demographic at high risk for developing diabetic cardiomyopathy.

The study demonstrated that treatment with this compound significantly improves myocardial energetics, reduces cardiac steatosis (fatty infiltration), and enhances diastolic function in these patients.

Quantitative Data from the IMPROVE-DiCE Trial

The following tables summarize the key quantitative findings from the IMPROVE-DiCE trial, showcasing the effects of this compound on cardiac metabolism, function, and structure.

Table 1: Effects of this compound on Myocardial Energetics and Metabolism

| Parameter | Baseline (Median [IQR]) | Post-Treatment Change | p-value |

| Myocardial Energetics (PCr/ATP ratio) | 1.6 [1.4, 2.1] | ▲ 32% (median) | <0.01 |

| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | ▼ 34% | 0.026 |

| Pyruvate Dehydrogenase (PDH) Flux | Not specified | ▲ 45% (mean, in 7 of 9 subjects) | 0.08 |

Table 2: Effects of this compound on Cardiac Function and Structure

| Parameter | Baseline (Median [IQR] or Mean ± SD) | Post-Treatment Change | p-value |

| LV Peak Circumferential Diastolic Strain Rate | 0.86 1/s [0.82, 1.06] | ▲ 10-15% | <0.047 |

| LV Peak Filling Rate | Not specified | ▲ 11% | <0.05 |

| Left Ventricular Volumes and Mass | LV Mass: 130g | No significant change | Not specified |

| Heart Rate and Blood Pressure | Not specified | No significant change | Not specified |

IMPROVE-DiCE Trial: Experimental Protocol

| Parameter | Description |

| Study Design | Single-center, open-label, mechanistic Phase 2a trial. |

| Patient Population | 21 patients with Type 2 Diabetes and obesity. |

| Inclusion Criteria (Median [IQR]) | - HbA1c: 7.0% [6.6, 7.8]- Weight: 97kg |

| Treatment Regimen | 200mg this compound administered orally, twice daily. |

| Treatment Duration | 4 or 8 weeks. |

| Primary Outcome | Change in the cardiac phosphocreatine/adenosine triphosphate (PCr/ATP) ratio. |

| Assessment Methods | - Cardiac Metabolism & Function: Magnetic Resonance Imaging (MRI).- Myocardial Energetics: 31P-Magnetic Resonance Spectroscopy (MRS).- Myocardial Steatosis: 1H-MRS.- PDH Flux: Hyperpolarized [1-13C]pyruvate MRS (in a subset of 9 patients). |

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate its mechanism of action, the experimental workflow of the IMPROVE-DiCE trial, and the logical relationship between its effects.

References

Ninerafaxstat: A Technical Overview of a Novel Cardiac Mitotrope

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat (also known as IMB-1018972) is an investigational cardiac mitotrope designed to address the energetic deficit observed in certain cardiovascular diseases.[1][2][3] By modulating cardiac metabolism, this compound aims to improve myocardial efficiency and function. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key clinical findings.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate. Its chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |

| SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |

| InChI Key | AGVJLPKGBKSLKF-UHFFFAOYSA-N |

| Molecular Formula | C22H29N3O5 |

| Molecular Weight | 415.49 g/mol |

| CAS Number | 2254741-41-6 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Description | Solid powder | Generic |

| Solubility | Soluble in DMSO | Generic |

| pKa | Data not available | - |

| LogP | Data not available | - |

| Melting Point | Data not available | - |

Mechanism of Action: Modulating Cardiac Energetics

The heart is a metabolically active organ that relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, the heart primarily utilizes fatty acid oxidation for ATP production. However, in pathological states such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this metabolic process can become less efficient.

This compound is a partial fatty acid oxidation (pFOX) inhibitor.[1] It acts as a competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[2] By partially inhibiting this enzyme, this compound reduces the heart's reliance on fatty acids as a fuel source and promotes a shift towards glucose oxidation. This metabolic switch is energetically more favorable, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This improved metabolic efficiency is believed to enhance overall cardiac function.

Clinical Development and Key Findings

This compound is being investigated for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). Several clinical trials have been conducted to evaluate its safety and efficacy.

IMPROVE-HCM Trial

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of this compound in patients with symptomatic nHCM.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 67 patients with symptomatic nHCM.

-

Intervention: this compound (200 mg twice daily) or placebo for 12 weeks.

-

Primary Endpoint: Safety and tolerability.

-

Secondary Endpoints: Efficacy measures including changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score and ventilatory efficiency (VE/VCO2 slope).

Key Findings:

-

This compound was generally safe and well-tolerated.

-

While there was no statistically significant improvement in the overall KCCQ score, a post-hoc analysis of patients with more severe baseline symptoms showed a significant improvement.

-

A significant improvement in ventilatory efficiency (VE/VCO2 slope) was observed in the this compound group compared to placebo.

FORTITUDE-HCM Trial

The FORTITUDE-HCM trial is an ongoing Phase 2b study designed to further evaluate the efficacy and safety of this compound in a larger population of patients with symptomatic nHCM.

Table 3: Summary of Key Clinical Trial Data (IMPROVE-HCM)

| Parameter | This compound Group | Placebo Group | p-value |

| Number of Patients | 34 | 33 | - |

| Dosage | 200 mg BID | Placebo | - |

| Treatment Duration | 12 weeks | 12 weeks | - |

| Change in VE/VCO2 Slope (LS Mean Difference) | -2.1 | - | 0.006 |

| Change in KCCQ-CSS (LS Mean Difference, Overall) | 3.2 | - | 0.2 |

| Change in KCCQ-CSS (LS Mean Difference, Baseline Score ≤80) | 9.4 | - | 0.04 |

Data sourced from presentations and publications related to the IMPROVE-HCM trial.

Preclinical Studies and Analytical Methods

Detailed protocols for the synthesis and analysis of this compound are not publicly available and are likely proprietary. However, based on standard pharmaceutical development practices, the following methodologies would be employed.

Synthesis

The synthesis of this compound would likely involve a multi-step organic synthesis process, culminating in the formation of the final active pharmaceutical ingredient.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis of small molecule drugs like this compound.

General HPLC Protocol Outline:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used for molecules of this type.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the chromophores in the this compound molecule.

-

Quantification: Concentration is determined by comparing the peak area of the analyte to that of a known standard.

Conclusion

This compound represents a promising therapeutic approach for cardiovascular diseases characterized by impaired cardiac energetics. Its mechanism of action, which involves shifting the heart's metabolic substrate preference from fatty acids to glucose, has the potential to improve myocardial efficiency. Clinical data from the IMPROVE-HCM trial suggest that this compound is safe and well-tolerated and may improve exercise capacity and symptoms in patients with nHCM. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this novel cardiac mitotrope.

References

An In-Depth Technical Guide to Ninerafaxstat: A Novel Prodrug Targeting Cardiac Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat (IMB-1018972) is a promising, orally active investigational drug classified as a cardiac mitotrope, designed to modulate cellular energy metabolism within the heart. It functions as a prodrug, undergoing metabolic activation to exert its therapeutic effects. This technical guide provides a comprehensive overview of this compound, its active metabolites, mechanism of action, and a summary of key preclinical and clinical findings. The document details the metabolic pathway of the prodrug, the pharmacokinetics of its active moieties, and efficacy data from clinical trials in cardiovascular diseases such as non-obstructive hypertrophic cardiomyopathy (nHCM) and diabetic cardiomyopathy. Furthermore, it outlines the experimental basis for its mechanism as a partial fatty acid oxidation (pFOX) inhibitor through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT).

Introduction

Cardiomyopathies and heart failure are often characterized by a state of cardiac energy deficit. The failing heart exhibits a metabolic shift, becoming less efficient in its use of oxygen for ATP production. This compound is a novel therapeutic agent developed to address this metabolic inefficiency. By partially inhibiting fatty acid oxidation, this compound aims to shift the heart's energy substrate preference towards glucose, a more oxygen-efficient fuel source. This guide delves into the core scientific principles of this compound, from its prodrug nature to its ultimate effects on cardiac energetics.

The Prodrug and its Active Metabolites

This compound is administered as a prodrug, IMB-1018972, which is inactive in its initial form. Its therapeutic activity is dependent on its conversion to active metabolites within the body.

Chemical Structures

The chemical structure of the prodrug, this compound (IMB-1018972), is provided below.

This compound (IMB-1018972)

-

IUPAC Name: 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate[1]

-

Chemical Formula: C22H29N3O5[2]

-

Molecular Weight: 415.49 g/mol [2]

The primary active metabolite of this compound is IMB-1028814 . This active moiety is formed through the hydrolysis of the ester bond in the parent prodrug. A significant portion of IMB-1028814, estimated to be around 60%, is further metabolized to trimetazidine (TMZ) , which is itself a well-characterized partial fatty acid oxidation inhibitor[3][4]. While some preclinical reports mention the presence of three metabolically active metabolites, the identities of the primary active players that have been characterized are IMB-1028814 and trimetazidine.

Metabolic Activation Pathway

The metabolic activation of this compound is a two-step process that results in the formation of two known active metabolites.

Metabolic activation pathway of this compound.

Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition

The therapeutic effect of this compound's active metabolites stems from their ability to partially inhibit fatty acid oxidation (pFOX) in the mitochondria of cardiomyocytes.

Target Enzyme: 3-Ketoacyl-CoA Thiolase (3-KAT)

The primary molecular target of the active metabolites of this compound is 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step of the mitochondrial β-oxidation spiral, where a C2 acetyl-CoA unit is cleaved from a 3-ketoacyl-CoA molecule.

Signaling Pathway

By competitively inhibiting 3-KAT, the active metabolites of this compound reduce the rate of fatty acid metabolism. This leads to a metabolic shift, prompting the heart to increase its utilization of glucose for energy production. Glucose oxidation is more oxygen-efficient than fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed. This enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or ischemia.

Mechanism of action of this compound's active metabolites.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetics of this compound Active Metabolites in Healthy Adults (Phase 1)

| Parameter | IMB-1028814 | Trimetazidine (TMZ) |

| Median Tmax (hours) | 0.5 - 5.0 | 1.5 - 8.0 |

| Geometric Mean Half-life (t½) (hours) | 2.5 - 4.5 | 6.5 - 9.5 |

| Accumulation (Rac) after 5 days (200 mg BID) | 1.22 | 2.28 |

| Urinary Excretion (% of dose) | 3.9 - 5.7% | 23.1 - 32.5% |

| (Data from a first-in-human, Phase 1, randomized, double-blind, placebo-controlled study) |

Table 2: Efficacy of this compound in Clinical Trials

| Indication | Trial | Key Finding |

| Diabetic Cardiomyopathy | IMPROVE-DiCE (Phase 2a) | - 32% improvement in myocardial energetics (PCr/ATP ratio) (p<0.01)- 34% reduction in myocardial triglyceride content (p=0.026)- 15% improvement in LV peak circumferential diastolic strain rate (p<0.047)- 11% improvement in peak LV filling rate (p<0.05) |

| Non-obstructive Hypertrophic Cardiomyopathy (nHCM) | IMPROVE-HCM (Phase 2) | - Significant improvement in ventilatory efficiency (VE/VCO2 slope) vs. placebo (LS mean difference: -2.1; p=0.006) |

| (Data from the IMPROVE-DiCE and IMPROVE-HCM clinical trials) |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound and its metabolites are often proprietary. However, based on the scientific literature, a general methodology for a key assay is described below.

3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

This in vitro assay is crucial for determining the inhibitory potential of compounds on the target enzyme.

Objective: To measure the dose-dependent inhibition of 3-KAT activity by this compound's active metabolites.

General Protocol Outline:

-

Enzyme Source: Purified 3-ketoacyl-CoA thiolase enzyme from a relevant species (e.g., human, rat) or isolated mitochondria from cardiac tissue.

-

Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA).

-

Assay Principle: The thiolase reaction involves the cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), producing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm) or by coupling the production of a reaction product to a subsequent enzymatic reaction that produces a detectable signal.

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer, the 3-KAT enzyme, and Coenzyme A.

-

Add varying concentrations of the test compounds (IMB-1028814, trimetazidine) or a vehicle control.

-

Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for 3-KAT inhibition assay.

Conclusion